molecular formula C21H15N3O4 B15015028 2-(3-methoxyphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(3-methoxyphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B15015028
M. Wt: 373.4 g/mol
InChI Key: QAKWGTYYOAMGPX-UHFFFAOYSA-N
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Description

(E)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a benzoxazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE typically involves a multi-step process. The initial step often includes the formation of the benzoxazole ring through a cyclization reaction. This is followed by the introduction of the methoxyphenyl and nitrophenyl groups via substitution reactions. The final step involves the formation of the imine bond through a condensation reaction between an amine and an aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine group under specific conditions.

    Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an aminophenyl derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(E)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.

    Medicine: Studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The benzoxazole ring can intercalate with DNA, potentially leading to anti-cancer effects by inhibiting DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: Similar in structure but contains a thiophene ring instead of a benzoxazole ring.

    4-Methoxyphenethylamine: Contains a methoxyphenyl group but lacks the benzoxazole and nitrophenyl groups.

Uniqueness

(E)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-NITROPHENYL)METHANIMINE is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C21H15N3O4/c1-27-17-7-4-6-14(11-17)21-23-18-12-16(9-10-20(18)28-21)22-13-15-5-2-3-8-19(15)24(25)26/h2-13H,1H3

InChI Key

QAKWGTYYOAMGPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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